molecular formula C10H17N B12315696 rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis

Katalognummer: B12315696
Molekulargewicht: 151.25 g/mol
InChI-Schlüssel: PFLZUDBODATDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis is a chiral compound with two cyclopropyl groups attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclopropyl-containing aldehyde or ketone can lead to the formation of the desired pyrrolidine ring. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of the cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrrolidine derivatives. Substitution reactions can lead to the formation of various substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis: This compound has a similar pyrrolidine ring structure but with different substituents.

    cis-(2S,4S)-4-hydroxyproline: Another compound with a pyrrolidine ring, but with hydroxyl and carboxyl groups.

Uniqueness

rac-(2R,4S)-2,4-dicyclopropylpyrrolidine, cis is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H17N

Molekulargewicht

151.25 g/mol

IUPAC-Name

2,4-dicyclopropylpyrrolidine

InChI

InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2

InChI-Schlüssel

PFLZUDBODATDOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2CC(NC2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.